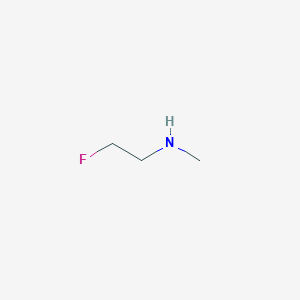

(2-Fluoro-ethyl)-methyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

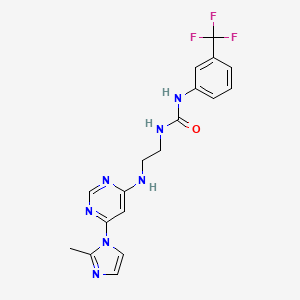

“(2-Fluoro-ethyl)-methyl-amine” is a compound that is used in various fields. It is an important fluorine-containing compound with wide application and development prospects in the industrial fields of drug intermediates, catalysts for cyclization, oxidation and halogenation reactions .

Synthesis Analysis

The synthesis of “this compound” involves taking 2-chloroacetoacetic acid ethyl ester and excessive mixed gas containing fluorine gas as raw materials, using hydrofluoric acid as a solvent and a catalyst, adding a fluorine surfactant, and reacting at a low temperature . Another method involves adding “(2-Fluoro)ethyl amine” to a solution of 3-(trifluoromethyl) phenyl-isocyanate in dichloromethane, and stirring for 3 hours at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is related to other compounds such as N-(2-fluoro-ethyl)-eicosanoyl amine and 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it can be involved in the preparation of bis(2-fluoro-2,2-dinitroethyl) formal . It can also interact with the donor and the acceptor in a molecule, mediated by the π-system, as exemplified for 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)-ethylidene)malononitrile .Scientific Research Applications

Organic Fluorine Chemistry

In organic fluorine chemistry, (2-Fluoro-ethyl)-methyl-amine has been used to produce useful derivatives. For instance, it was involved in the production of β-fluoropyrrole derivatives through a reaction with primary amines in a one-pot scheme. This reaction demonstrated a preference for less bulky primary amines, resulting in higher yields (Kim et al., 2007).

Chiral Resolution Reagent

This compound has been employed as a chiral resolution reagent. It has been used to determine the ee (enantiomeric excess) of α-chiral amines, showcasing its versatility in analyzing scalemic mixtures of amines through regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).

Synthesis of Fluorescent Probes

The compound has also found applications in the synthesis of fluorescent probes. For example, it was used in the development of a novel two-photon fluorescence probe for Pb(2+) detection in live cells and living tissues. The probe, which utilized this compound as a component, showed high selectivity and sensitivity, along with a large Stokes shift and excellent photostability (Huang & Ding, 2011).

PET Radiopharmaceuticals

In the field of Positron Emission Tomography (PET) radiopharmaceuticals, this compound has been used as a building block. It was prepared from cyclic sulfamidates and demonstrated efficiency in reacting with acyl chlorides and carboxylic acids, forming amides useful in PET imaging applications (Hoareau et al., 2014).

Safety and Hazards

Future Directions

The future directions of “(2-Fluoro-ethyl)-methyl-amine” research could involve the development of new FDDNP analogs, which would inherit optical and binding properties but hopefully show better specificity for tau protein aggregates . Another potential direction could be the development of novel energetic plasticizers for energy-based applications .

Mechanism of Action

Target of Action

It’s known that fluorinated compounds often interact with various proteins and enzymes in the body . For instance, some fluorinated compounds have been found to target proteins like KRAS .

Mode of Action

The presence of fluorine in a compound can increase its nuclease resistance and limit immune responses, which may favor its in vivo and in vitro biological activity .

Biochemical Pathways

Fluorinated compounds are known to influence various biochemical pathways due to their interaction with different proteins and enzymes .

Pharmacokinetics

It’s known that the introduction of fluorine in a compound distinctly affects both the pharmacokinetics and dynamic properties of the drug . The low metabolic stability of drugs is one of the important concerns during the development of drugs, but this could be easily circumvented by blocking the metabolically labile sites with a fluorine substituent .

Result of Action

Fluorinated compounds have been found to have various effects, such as solvatochromism, and they have the potential to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases .

Properties

IUPAC Name |

2-fluoro-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN/c1-5-3-2-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSWHCYJSJFEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate](/img/structure/B2428528.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)

![ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2428532.png)

![1-(4-Fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2428536.png)

![5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428538.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2428545.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2428547.png)